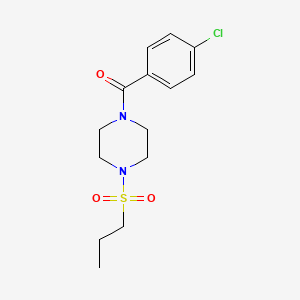![molecular formula C13H14N2O3S B5880886 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5880886.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one, also known as MBOB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBOB belongs to the class of benzothiazolone derivatives and has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one involves the activation of the intrinsic pathway of apoptosis. 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one induces the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3. This leads to the cleavage of various proteins and ultimately results in apoptosis.
Biochemical and Physiological Effects
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one can inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one has been found to exhibit antioxidant activity, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is its potential therapeutic applications, particularly in cancer treatment. Additionally, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one. One potential direction is to investigate the efficacy of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one in combination with other anticancer agents. Additionally, further research is needed to elucidate the mechanism of action of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one and to identify potential targets for drug development. Finally, research is needed to improve the solubility of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one, which could enhance its potential therapeutic applications.
Conclusion
In conclusion, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is a compound with promising pharmacological properties that has gained significant attention in the scientific community. Its potential therapeutic applications, particularly in cancer treatment, make it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one can be achieved through a multistep process, starting with the reaction of 2-aminobenzenethiol with ethyl acetoacetate to yield 2-acetylthiobenzothiazole. This intermediate is then reacted with morpholine and acetic anhydride to yield the final product, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one.
Aplicaciones Científicas De Investigación
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential therapeutic applications. One of the most promising applications of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is its anticancer activity. Studies have shown that 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one can induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Additionally, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one has been found to inhibit the growth of cancer cells by blocking the cell cycle progression.
Propiedades
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-12(14-5-7-18-8-6-14)9-15-10-3-1-2-4-11(10)19-13(15)17/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCAHYUISQHMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5880839.png)
![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5880860.png)
![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)

![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)


![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)